

# Introduction: The Significance of 1-Fluoro-4-phenoxybenzene in Modern Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Fluoro-4-phenoxybenzene

Cat. No.: B1329295

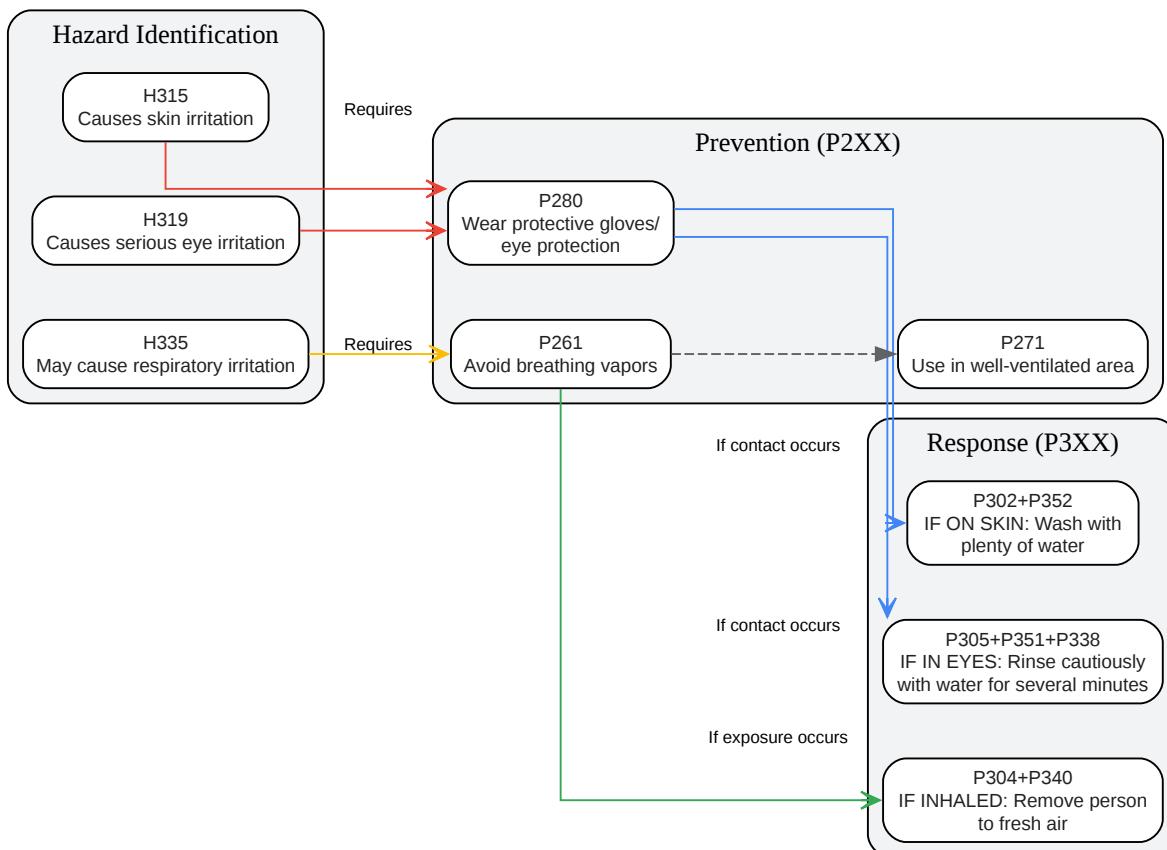
[Get Quote](#)

**1-Fluoro-4-phenoxybenzene** (CAS No. 330-84-7) is a fluorinated aromatic ether with a unique combination of chemical properties that make it a valuable building block in various scientific domains, particularly in the development of novel pharmaceuticals and advanced materials.<sup>[1]</sup> <sup>[2]</sup> Its structure, featuring a phenoxy group attached to a fluorinated benzene ring, provides a scaffold that is frequently explored in medicinal chemistry. The strategic incorporation of fluorine into organic molecules is a widely recognized strategy to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.<sup>[3]</sup><sup>[4]</sup> Understanding the hazard profile and safe handling procedures for this compound is therefore of paramount importance for researchers and scientists who utilize it in their synthetic endeavors. This guide provides a comprehensive overview of its GHS hazard classification, physicochemical properties, and detailed protocols for its safe laboratory use.

## GHS Hazard Classification and Safety Profile

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards associated with chemical substances.<sup>[5]</sup><sup>[6]</sup> For **1-fluoro-4-phenoxybenzene**, the GHS classification indicates that it requires careful handling due to its potential to cause irritation.

## GHS Label Elements


Based on aggregated data submitted to the European Chemicals Agency (ECHA), **1-fluoro-4-phenoxybenzene** is classified with the following GHS label elements<sup>[1]</sup>:

- Pictogram:
  -  alt text
- Signal Word: Warning[1][2][7]
- Hazard Statements (H-Statements): These phrases describe the nature of the hazard.
  - H315: Causes skin irritation.[1][8][9] This indicates that direct contact with the skin can lead to inflammatory reactions.
  - H319: Causes serious eye irritation.[1][8][9] Contact with the eyes is likely to cause significant, though reversible, irritation.
  - H335: May cause respiratory irritation.[1][8][9] Inhalation of vapors or mists can irritate the respiratory tract, leading to symptoms like coughing.[10]
- Precautionary Statements (P-Statements): These statements provide measures to minimize or prevent adverse effects.[1][11]
  - Prevention: P261, P264, P271, P280
  - Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364
  - Storage: P403+P233, P405
  - Disposal: P501

The causality behind these classifications lies in the chemical's reactivity with biological tissues. As an organic solvent and irritant, it can disrupt cell membranes upon contact, leading to the observed irritation of the skin, eyes, and respiratory system.

## Hazard Classification Workflow Diagram

The following diagram illustrates the logical flow from hazard identification to the appropriate response measures as dictated by the GHS classification.

[Click to download full resolution via product page](#)

Caption: GHS Hazard Identification and Response Workflow for **1-Fluoro-4-phenoxybenzene**.

## Physicochemical and Structural Data

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. Key data for **1-fluoro-4-phenoxybenzene** are summarized below.

| Property                              | Value                                               | Source(s) |
|---------------------------------------|-----------------------------------------------------|-----------|
| Molecular Formula                     | C <sub>12</sub> H <sub>9</sub> FO                   | [1][2][7] |
| Molecular Weight                      | 188.20 g/mol                                        | [1][7]    |
| CAS Number                            | 330-84-7                                            | [1][2][7] |
| EC Number                             | 206-357-0                                           | [1]       |
| Physical Form                         | Liquid                                              | [2]       |
| IUPAC Name                            | 1-fluoro-4-phenoxybenzene                           | [1]       |
| Synonyms                              | 4-Fluorodiphenyl ether, 4-fluorophenyl phenyl ether | [1][7]    |
| Storage Temperature                   | Room temperature, sealed in dry conditions          | [2][7]    |
| Topological Polar Surface Area (TPSA) | 9.23 Å <sup>2</sup>                                 | [7]       |
| logP                                  | 3.618                                               | [7]       |

## Synthesis and Applications in Drug Development Synthetic Context

The synthesis of fluoroaromatic compounds is a cornerstone of modern synthetic chemistry. While specific, proprietary methods are often used for the industrial production of **1-fluoro-4-phenoxybenzene**, the foundational chemistry often involves nucleophilic aromatic substitution or classical methods for introducing fluorine. The Balz-Schiemann reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, remains a historically significant method for the synthesis of fluorobenzenes from anilines.[12][13] This highlights the specialized techniques required to create the C-F bond, which is crucial for the compound's utility.

## Role in Research and Drug Design

The presence of a fluorine atom in **1-fluoro-4-phenoxybenzene** is not trivial; it significantly alters the electronic properties of the benzene ring.[14] This modification is a key tool for

medicinal chemists.[3]

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.
- Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes, a critical factor for drug absorption and distribution.[3]
- Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH and affecting its interaction with biological targets.

## Experimental Protocol: Safe Handling and Use

Adherence to a strict safety protocol is mandatory when working with **1-fluoro-4-phenoxybenzene**. The following step-by-step methodology is derived from its GHS precautionary statements and general laboratory best practices.[15]

## Engineering Controls and Personal Protective Equipment (PPE)

- Step 1: Ventilation: Always handle **1-fluoro-4-phenoxybenzene** inside a certified chemical fume hood to prevent inhalation of vapors (P271).[11]
- Step 2: Personal Protective Equipment (PPE): Before entering the work area, don the following PPE (P280):
  - Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
  - Eye Protection: Use safety glasses with side shields or chemical splash goggles.
  - Lab Coat: A full-length laboratory coat is required to protect against skin contact.

## Handling and Dispensing

- Step 3: Grounding: If transferring large quantities, ensure containers are properly grounded and bonded to prevent static discharge, which can be an ignition source for many organic liquids.
- Step 4: Dispensing: Use a pipette or a syringe for transferring the liquid to avoid splashes. Avoid "pouring" directly from a large container.
- Step 5: Hygiene: Do not eat, drink, or smoke in the laboratory (P270). Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn (P264).

## Emergency Response Procedures

- Step 6: In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes (P302+P352). Seek medical attention if irritation persists (P332+P317).
- Step 7: In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open (P305+P351+P338). Remove contact lenses if present and easy to do. Seek immediate medical attention (P319).
- Step 8: In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing (P304+P340). If respiratory symptoms develop, seek medical attention.
- Step 9: Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place the waste in a sealed, labeled container for proper chemical waste disposal.

## Storage and Disposal

- Step 10: Storage: Store the container tightly closed in a dry, cool, and well-ventilated area (P403+P233). Keep it locked up or in an area accessible only to qualified personnel (P405).
- Step 11: Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not pour down the drain. This should be handled as hazardous waste (P501).

By integrating this knowledge of its hazards with strict adherence to safety protocols, researchers can confidently and safely leverage the unique properties of **1-fluoro-4-phenoxybenzene** in their pursuit of scientific innovation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Fluoro-4-phenoxybenzene | 330-84-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. jelsciences.com [jelsciences.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. chemscene.com [chemscene.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 330-84-7 Name: 1-fluoro-4-phenoxybenzene [xixisys.com]
- 10. nj.gov [nj.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. nbino.com [nbino.com]
- 15. California Code of Regulations, Title 8, Section 5194. Hazard Communication. [dir.ca.gov]
- To cite this document: BenchChem. [Introduction: The Significance of 1-Fluoro-4-phenoxybenzene in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1329295#1-fluoro-4-phenoxybenzene-ghs-and-hazard-classification>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)